molecular formula C22H21N3O3 B4122806 12-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B4122806
M. Wt: 375.4 g/mol
InChI Key: WTIRZANOODVIMZ-UHFFFAOYSA-N
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Description

12-(3,4-Dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a benzimidazoquinazolinone derivative characterized by a fused tricyclic scaffold. This compound features a 3,4-dimethoxyphenyl substituent at the C12 position, which distinguishes it from other analogs. Its synthesis typically involves multicomponent reactions (MCRs) under solvent-free or catalytic conditions, often employing aldehydes, 1,3-diketones, and heterocyclic amines .

Properties

IUPAC Name

12-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-18-11-10-13(12-19(18)28-2)21-20-15(7-5-9-17(20)26)24-22-23-14-6-3-4-8-16(14)25(21)22/h3-4,6,8,10-12,21H,5,7,9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIRZANOODVIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC5=CC=CC=C5N24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 12-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic molecule that belongs to the class of benzimidazole and quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the 3,4-dimethoxyphenyl group enhances its interaction capabilities with various biological targets.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₈N₂O₂
  • Molecular Weight : 306.36 g/mol
  • Key Functional Groups : Benzimidazole ring, quinazolinone moiety, and methoxy groups.

Biological Activities

Research has indicated that compounds similar to 12-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one exhibit a range of biological activities including:

  • Anticancer Activity : Studies have shown that derivatives of benzimidazole and quinazoline can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : These compounds often demonstrate significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Certain derivatives have been found to reduce inflammation through inhibition of pro-inflammatory cytokines.

Case Studies

  • Anticancer Activity
    • A study investigated the effects of similar compounds on various cancer cell lines. The results indicated that the tested compound exhibited cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Effects
    • Another research focused on the antimicrobial activity of related benzimidazole derivatives. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL.
  • Anti-inflammatory Mechanism
    • A docking study revealed that the compound effectively binds to cyclooxygenase (COX) enzymes, suggesting potential as an anti-inflammatory agent. The binding affinity was calculated using molecular docking simulations, showing a favorable interaction profile.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibits COX enzyme activity

Mechanistic Insights

The biological activity is believed to stem from several mechanisms:

  • The quinazolinone core interacts with DNA and enzymes involved in cell cycle regulation.
  • The dimethoxyphenyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
  • Molecular docking studies suggest that the compound may act as a competitive inhibitor for specific enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Substituent Variations and Structural Analogues

Benzimidazoquinazolinones differ primarily in substituents at C3, C12, and the presence of stereocenters. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Bioactivity/Applications Reference
12-Phenyl derivative (4a) Phenyl (C12) C21H17N3O Model compound for synthesis
12-(4-Chlorophenyl)-3,3-dimethyl derivative (6a) 4-Cl-Ph (C12), CH3 (C3) C23H20ClN3O High-yield catalytic synthesis
(3R,12S)-12-(4-Fluorophenyl)-3-methyl derivative 4-F-Ph (C12), CH3 (C3) C21H18FN3O Stereochemical studies
12-(4-Methoxyphenyl)-3-aryl derivative (15) 4-MeO-Ph (C12), aryl (C3) C27H22FN3O2 Structural diversity analysis
Target Compound 3,4-(MeO)2-Ph (C12) C23H21N3O3 Hypothesized antitubercular use

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents (e.g., 4-Cl, 4-F) enhance metabolic stability but may reduce solubility .
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 3,4-dimethoxy) improve solubility and interaction with biological targets .
Stereochemical Considerations

Compounds like (3R,12S)-12-(4-fluorophenyl)-3-methyl derivatives highlight the role of stereocenters in binding affinity. The target compound’s 3,4-dimethoxyphenyl group may induce planar chirality, though this requires validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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12-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 2
12-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

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